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Compound of Interest |

Compound Name: 2-Bromo-2'-hydroxyacetophenone
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Cat. No.: B015216
- 7

Technical Guide: 2-Bromo-2'-
hydroxyacetophenone

Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-38-5), often referred to as 2-hydroxyphenacyl
bromide, is a pivotal intermediate in heterocyclic chemistry. Its structural duality—possessing
both a nucleophilic phenol and an electrophilic

-bromo ketone—makes it a "linchpin” reagent for synthesizing benzofurans, chromones, and
coumarins.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic
workflows, and critical safety protocols required for drug development applications.

Part 1: Chemical Identity & Physical
Characterization[1]

The molecule is characterized by a strong intramolecular hydrogen bond between the phenolic
hydroxyl and the carbonyl oxygen. This interaction significantly influences its solubility and
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melting point by reducing intermolecular forces.

Physicochemical Data Table

Property Value | Description Technical Note
CAS Number 2491-38-5
Formula MW: 215.04 g/mol
Yellow to greenish crystalline Color deepens upon
Appearance ] o
solid oxidation/light exposure.

Low MP due to intramolecular

Melting Point 44 — 48 °C i )
H-bonding (chelation).
» ) Decomposes at atmospheric
Boiling Point ~152-158 °C (at 18 Torr)
pressure.
- Poorly soluble in water;
Solubility DCM, EtOAc, Acetone, Ethanol
hydrolyzes slowly.
Potent tear-inducing agent.[1]
Lachrymator YES

Handle in fume hood.

Spectroscopic Validation (Diagnostic Signals)

To validate the identity of synthesized or purchased material, look for these specific NMR
signatures.

« HNMR (CDCI

, 400 MHz):

[¢]

11.8 — 12.0 ppm (s, 1H): Phenolic -OH (Deshielded by H-bond).

[¢]

7.5 —7.8 ppm (m, 2H): Aromatic protons (ortho/para to carbonyl).

[¢]

6.9 — 7.1 ppm (m, 2H): Aromatic protons (ortho/para to hydroxyl).

[¢]

4.4 — 4.6 ppm (s, 2H):

(Characteristic singlet).
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o Note: The absence of the methyl singlet (~2.6 ppm) of the starting material (2'-
hydroxyacetophenone) confirms bromination.

Part 2: Structural Dynamics & Reactivity

Understanding the electron density map of this molecule is crucial for predicting side reactions.

Reactivity Map

The molecule possesses three distinct reactive sites:
» Electrophilic Carbon (

-C): Primary site for nucleophilic substitution (

).

» Electrophilic Carbonyl (

): Site for condensation or reduction.

¢ Nucleophilic Oxygen (Phenol): Activated by base to form a phenoxide anion.

Phenolic -OH Intramolecular

(Nucleophile) |~~----___ Ij:]iond
‘‘‘‘‘ Carbonyl C=0
(H-Bond Acceptor)

2-Bromo-2'-hydroxyacetophenone

Alpha-Carbon (CH2Br)
(Electrophile)

Click to download full resolution via product page
Figure 1: Structural dynamics showing the intramolecular hydrogen bond and reactive centers.

Part 3: Synthetic Utility & Workflows
Workflow A: Benzofuran Synthesis (Rap-Stoermer Type)
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This is the primary application in drug discovery. The reaction involves a base-mediated
intramolecular cyclization.

Mechanism:
e Base (

) deprotonates the phenol.

e The phenoxide attacks the

-carbon, displacing bromide (Intramolecular

).

 Alternatively: Reaction with an external aldehyde followed by cyclization yields 2-
aroylbenzofurans.

Experimental Protocol: Synthesis of Benzofuran Derivative

Context: Cyclization of 2-bromo-2'-hydroxyacetophenone with a substituted phenol or
aldehyde.

e Preparation: Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in anhydrous Acetone or
DMF.

o Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq).

o Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4-6 hours.
o Checkpoint: Monitor TLC for disappearance of the starting material (
in 20% EtOAc/Hex).
o Workup: Filter off inorganic salts. Evaporate solvent.

 Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
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Reagents:
K2CO3 (Base)

2-Bromo-2'-hydroxyacetophenone
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Reflux

Deprotonation

Intermediate:
Phenoxide Anion

Step: Intramolecular
Nucleophilic Attack (SN2)

Target:
Benzofuran / 3-Coumaranone

Click to download full resolution via product page

Figure 2: Logical pathway for base-mediated cyclization to Benzofuran scaffold.

Part 4: Handling, Safety & Stability

CRITICAL WARNING: This compound is a Lachrymator (tear gas agent) and an Alkylating
Agent.

Storage Protocols

o Temperature: Store at 2—8°C (Refrigerate).
e Light: Light-sensitive. Store in amber vials or wrap containers in foil.
* Atmosphere: Hygroscopic. Store under inert gas (

or Ar) if possible to prevent hydrolysis to 2,2'-dihydroxyacetophenone.

Acute Exposure Management
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o Eyes: Immediate irrigation for 15 minutes.[1] The lachrymatory effect is instant and
debilitating.

o Skin: Causes severe burns.[1][2] Wash with soap and water immediately. Do not use ethanol
(may increase absorption).

o Spill Cleanup: Do not wipe dry. Neutralize with dilute aqueous ammonia or sodium thiosulfate
solution before wiping to deactivate the alkylating bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [2-Bromo-2'-hydroxyacetophenone physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b015216#2-bromo-2-hydroxyacetophenone-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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